molecular formula C22H22N2O2S B2998276 N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034408-44-9

N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2998276
CAS No.: 2034408-44-9
M. Wt: 378.49
InChI Key: RIVDVDBUAMJOOZ-UHFFFAOYSA-N
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Description

N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that combines the structural features of indole and benzo[b]thiophene. These heterocyclic systems are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and benzo[b]thiophene moieties. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The benzo[b]thiophene moiety can be synthesized using the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, benzo[b]thiophene derivatives have been shown to activate the STING (stimulator of interferon genes) pathway, which triggers immune responses by generating type I interferons and proinflammatory cytokines . This pathway is crucial for antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-pivaloylindolin-6-yl)benzo[b]thiophene-2-carboxamide is unique due to its combined indole and benzo[b]thiophene structures, which confer distinct chemical and biological properties. This duality allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-22(2,3)21(26)24-11-10-14-8-9-16(13-17(14)24)23-20(25)19-12-15-6-4-5-7-18(15)27-19/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVDVDBUAMJOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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